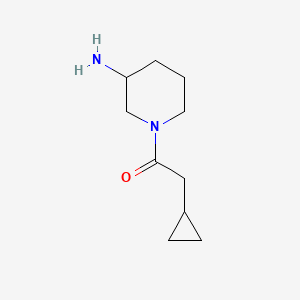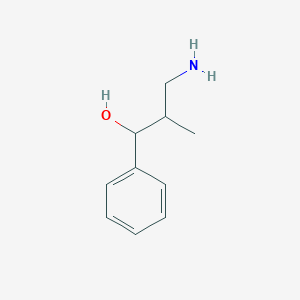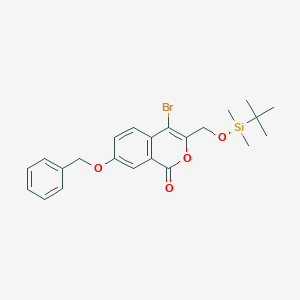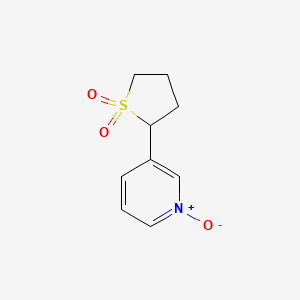
1-(3-Aminopiperidin-1-yl)-2-cyclopropylethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Aminopiperidin-1-yl)-2-cyclopropylethan-1-one is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Méthodes De Préparation
The synthesis of 1-(3-Aminopiperidin-1-yl)-2-cyclopropylethan-1-one involves several steps. One common method includes the reaction of cyclopropyl ketone with 3-aminopiperidine under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of high-performance liquid chromatography (HPLC) for purification .
Analyse Des Réactions Chimiques
1-(3-Aminopiperidin-1-yl)-2-cyclopropylethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group may be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and specific catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(3-Aminopiperidin-1-yl)-2-cyclopropylethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its role in enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent in treating diseases such as cancer and diabetes.
Industry: It is used in the development of new materials and as a building block in the synthesis of complex molecules
Mécanisme D'action
The mechanism of action of 1-(3-Aminopiperidin-1-yl)-2-cyclopropylethan-1-one involves its interaction with specific molecular targets. For example, it may inhibit enzymes like dipeptidyl peptidase-4 (DPP-4), which plays a role in glucose metabolism. The compound’s structure allows it to bind to the active site of the enzyme, preventing its activity and thereby exerting its effects .
Comparaison Avec Des Composés Similaires
1-(3-Aminopiperidin-1-yl)-2-cyclopropylethan-1-one can be compared with other similar compounds, such as:
2-({2-[(3R)-3-Aminopiperidin-1-yl]-4-oxoquinazolin-3(4H)-yl}methyl)benzonitrile: This compound also contains an aminopiperidine moiety and exhibits similar biological activities.
®-8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione: Known for its potent DPP-4 inhibition, this compound shares structural similarities and therapeutic potential.
Propriétés
Formule moléculaire |
C10H18N2O |
|---|---|
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
1-(3-aminopiperidin-1-yl)-2-cyclopropylethanone |
InChI |
InChI=1S/C10H18N2O/c11-9-2-1-5-12(7-9)10(13)6-8-3-4-8/h8-9H,1-7,11H2 |
Clé InChI |
VNHNKJIZKRQULJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CN(C1)C(=O)CC2CC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(Aminomethyl)cyclobutyl]butan-1-ol](/img/structure/B13152591.png)





![2-[(4-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine](/img/structure/B13152643.png)



![4-Bromooxazolo[4,5-c]pyridine](/img/structure/B13152662.png)



